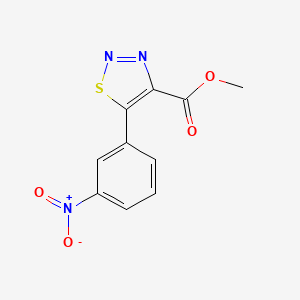
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the nitrophenyl group and the carboxylate ester makes this compound particularly interesting for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: Used as a precursor for the synthesis of agrochemicals.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with nucleophilic sites in proteins and DNA . This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
1,3,4-Thiadiazole derivatives: Various derivatives are studied for their biological activities.
Uniqueness
Methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate is unique due to the presence of both the nitrophenyl and carboxylate ester groups, which enhance its reactivity and potential biological activities compared to other thiadiazole derivatives.
Properties
CAS No. |
4602-50-0 |
|---|---|
Molecular Formula |
C10H7N3O4S |
Molecular Weight |
265.25 g/mol |
IUPAC Name |
methyl 5-(3-nitrophenyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C10H7N3O4S/c1-17-10(14)8-9(18-12-11-8)6-3-2-4-7(5-6)13(15)16/h2-5H,1H3 |
InChI Key |
JCNAAUGURONQFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















